Thienotriazolopyrimidinones represent a class of heterocyclic compounds characterized by a fused ring system incorporating thiophene, triazole, and pyrimidine rings. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. Derivatives, including those with structural similarities to the query compound, have been explored as potential therapeutics for conditions such as Alzheimer's disease due to their ability to inhibit phosphodiesterase 1 (PDE1). []
The synthesis of thienotriazolopyrimidinones typically involves a multi-step process utilizing various starting materials and reaction conditions. While the specific synthesis of the query compound was not detailed in the provided literature, similar derivatives have been synthesized via the following general steps: [, ]
While the specific mechanism of action for the query compound remains to be fully elucidated, its structural similarity to known PDE1 inhibitors suggests a similar mode of action. PDE1 enzymes hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial secondary messengers involved in various cellular processes. [] By inhibiting PDE1, compounds like the query compound potentially elevate intracellular cAMP and cGMP levels, influencing downstream signaling pathways and eliciting therapeutic effects.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: